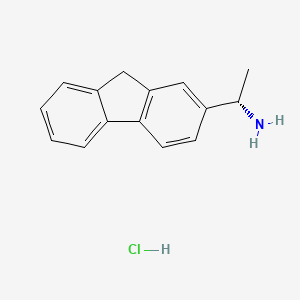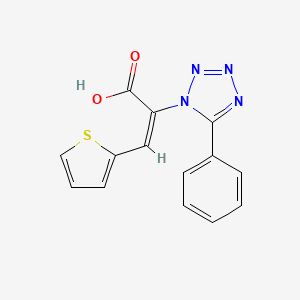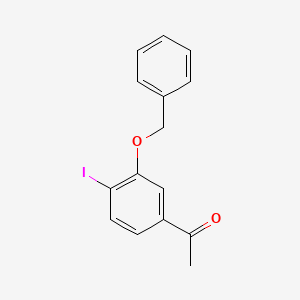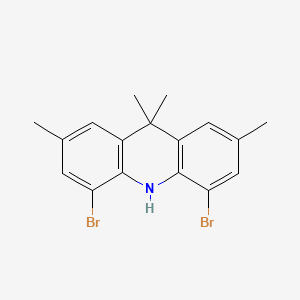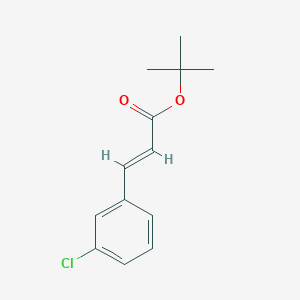![molecular formula C13H21NO3 B13642286 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)
4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{8-Azaspiro[45]decan-8-yl}-4-oxobutanoic acid is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds, followed by subsequent reactions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H21NO3 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H21NO3/c15-11(3-4-12(16)17)14-9-7-13(8-10-14)5-1-2-6-13/h1-10H2,(H,16,17) |
Clave InChI |
AOESLPKCPAKJIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCN(CC2)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



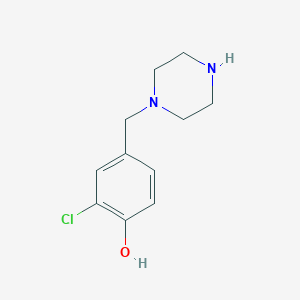
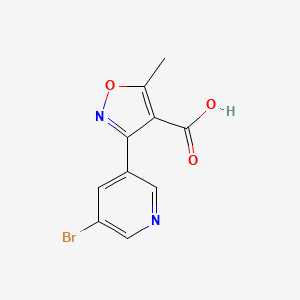
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

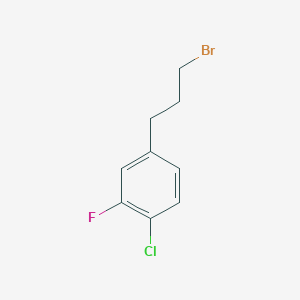
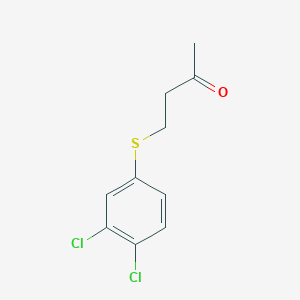
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
